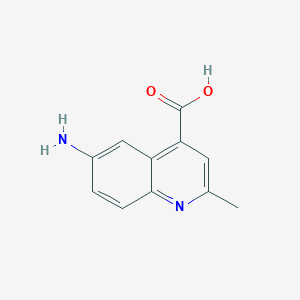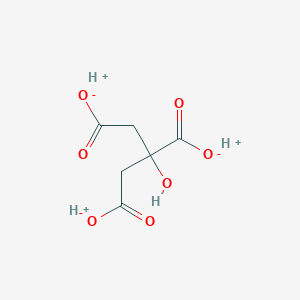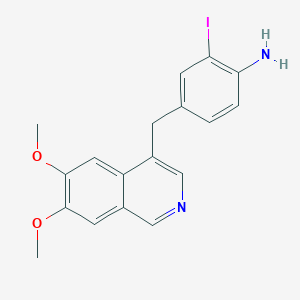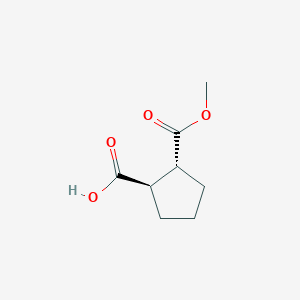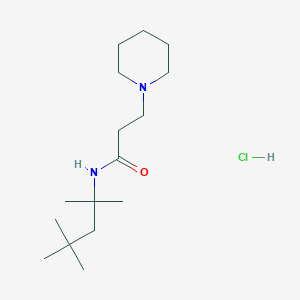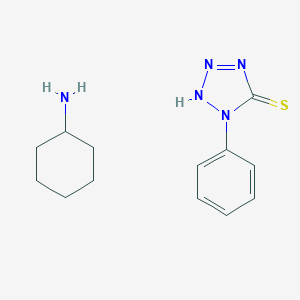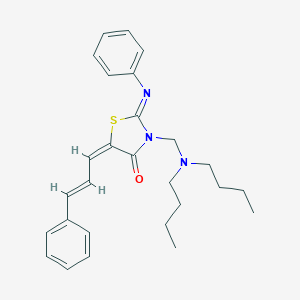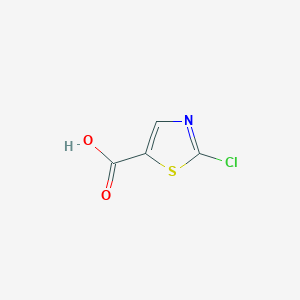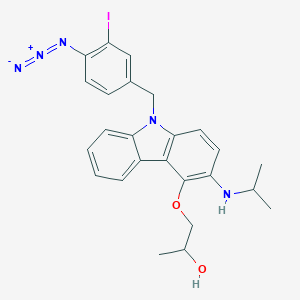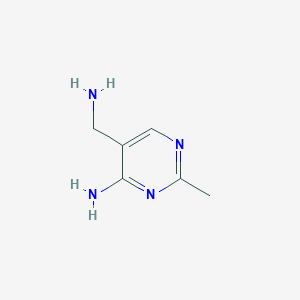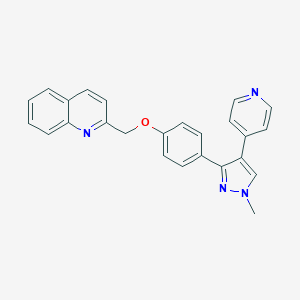
Mardepodect
描述
马德泊德,也称为其开发代码 PF-2545920,是由辉瑞公司开发的一种用于治疗精神分裂症的药物。它是一种选择性作用于磷酸二酯酶 10A 亚型的磷酸二酯酶抑制剂。磷酸二酯酶 10A 酶主要在大脑中表达,特别是在纹状体、伏隔核和嗅觉结节中。 这种酶在调节纹状体中对多巴胺敏感的中棘神经元的活性方面至关重要,这些神经元是传统抗精神病药物的作用靶点 .
科学研究应用
马德泊德已广泛研究其潜在的治疗应用:
化学: 用作模型化合物来研究磷酸二酯酶抑制剂的行为。
生物学: 研究其在调节神经元活动和神经递质释放中的作用。
医学: 作为治疗精神分裂症和亨廷顿舞蹈症的潜在疗法进行探索。它在临床前模型中显示出抗精神病作用的希望。
作用机制
马德泊德通过抑制磷酸二酯酶 10A 酶发挥作用。这种抑制导致大脑中环腺苷一磷酸和环鸟苷一磷酸水平升高。这些环状核苷酸在调节神经元信号传导和神经递质释放中起着至关重要的作用。 通过调节这些通路,马德泊德有助于使对多巴胺敏感的神经元的活性正常化,从而发挥其抗精神病作用 .
类似化合物:
罂粟碱: 一种较旧的磷酸二酯酶 10A 抑制剂,在动物模型中以其抗精神病作用而闻名。
喹啉衍生物: 其他基于喹啉的磷酸二酯酶抑制剂,具有不同程度的选择性和功效。
马德泊德的独特性: 马德泊德因其对磷酸二酯酶 10A 亚型的高度选择性及其能够穿过血脑屏障而脱颖而出。这种选择性降低了脱靶效应的可能性,并增强了其治疗潜力。 此外,马德泊德在临床前模型中显示出令人鼓舞的结果,使其成为开发中最先进的磷酸二酯酶 10A 抑制剂之一 .
生化分析
Biochemical Properties
Mardepodect interacts primarily with the PDE10A enzyme . The PDE10A enzyme is expressed mostly in the striatum, nucleus accumbens, and olfactory tubercle . This compound’s interaction with PDE10A is highly selective, with an IC50 of 0.37 nM, and over 1000-fold selectivity over other phosphodiesterases .
Cellular Effects
This compound influences cell function by regulating the activity of dopamine-sensitive medium spiny neurons in the striatum . These neurons are known targets of conventional antipsychotic agents . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely due to its inhibition of PDE10A .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of PDE10A . This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which in turn affects various cellular processes .
Temporal Effects in Laboratory Settings
In the conditioned avoidance response assay (CAR), this compound was found to be active with an ED50 of 1 mg/kg . Over time, administration of this compound to mice caused a dose-dependent increase in striatal cGMP .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dosage of 1 mg/kg, this compound was found to be effective in the CAR assay . The effects of higher doses have not been reported.
Metabolic Pathways
This compound is involved in the cGMP signaling pathway, due to its inhibition of PDE10A . This could affect metabolic flux or metabolite levels, although specific interactions with enzymes or cofactors have not been reported.
Transport and Distribution
This compound can cross the blood-brain barrier , indicating that it is likely transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, have not been reported.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function have not been reported. Given its ability to cross the blood-brain barrier , it is likely that it is able to reach various compartments or organelles within cells.
准备方法
合成路线和反应条件: 马德泊德的合成涉及喹啉衍生物的形成。关键步骤包括:
吡唑环的形成: 这涉及吡啶衍生物与肼反应形成吡唑环。
与苯酚偶联: 然后将吡唑衍生物与苯酚衍生物偶联,形成苯氧甲基。
喹啉环的形成: 最后一步涉及通过环化反应形成喹啉环。
工业生产方法: 马德泊德的工业生产遵循类似的合成路线,但规模更大。该过程包括优化反应条件以确保高产率和纯度。 这包括控制温度、压力和使用催化剂来提高反应速率 .
反应类型:
氧化: 马德泊德可以发生氧化反应,特别是在吡唑环上。
还原: 还原反应可以在喹啉环上发生,导致二氢喹啉衍生物的形成。
取代: 苯氧甲基可以与各种亲核试剂发生取代反应。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 胺类和硫醇类等亲核试剂通常用于取代反应。
主要产品:
氧化: 吡唑环的氧化会导致吡唑 N-氧化物的形成。
还原: 喹啉环的还原会导致二氢喹啉衍生物。
相似化合物的比较
Papaverine: An older phosphodiesterase 10A inhibitor known for its antipsychotic effects in animal models.
Quinoline derivatives: Other quinoline-based phosphodiesterase inhibitors with varying degrees of selectivity and efficacy.
Uniqueness of Mardepodect: this compound stands out due to its high selectivity for the phosphodiesterase 10A subtype and its ability to cross the blood-brain barrier. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical models, making it one of the most advanced phosphodiesterase 10A inhibitors in development .
属性
IUPAC Name |
2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXWHKOMMASPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025873 | |
| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898562-94-2 | |
| Record name | 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898562-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mardepodect [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mardepodect | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08387 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARDEPODECT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

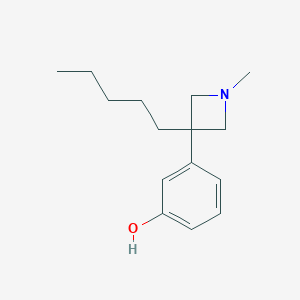
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
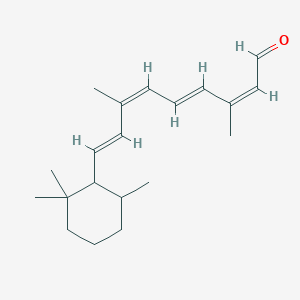
![dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B11940.png)
